N-(4-bromophenyl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(4-bromophenyl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN6OS/c19-13-1-3-14(4-2-13)21-16(26)11-27-17-6-5-15-22-23-18(25(15)24-17)12-7-9-20-10-8-12/h1-10H,11H2,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRHHRJXHJBOLQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=NN3C(=NN=C3C4=CC=NC=C4)C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromophenyl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Synthesis
The compound features several functional groups that contribute to its biological activity:
- Bromophenyl Group : Enhances lipophilicity and may influence receptor interactions.
- Pyridinyl Group : Known for its role in biological activity due to nitrogen's ability to participate in hydrogen bonding.
- Triazolopyridazinyl Group : Imparts unique properties that can affect enzyme inhibition and receptor binding.
Synthesis Overview
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Triazolopyridazine Core : Achieved through cycloaddition reactions.
- Bromination of Aniline Derivatives : Coupling reactions introduce the bromophenyl group.
- Nucleophilic Substitution : The sulfanylacetamide moiety is attached via nucleophilic substitution reactions.
The biological activity of this compound is linked to its interaction with various molecular targets within biological systems. It may act by:
- Inhibition of Enzymatic Activity : By binding to active sites on enzymes, it can modulate metabolic pathways.
- Receptor Modulation : Potentially affecting neurotransmitter or hormone receptors, leading to altered physiological responses.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
| Compound | Target Organism | IC50 (µM) | Reference |
|---|---|---|---|
| 6a | Mycobacterium tuberculosis | 1.35 | |
| 6e | Staphylococcus aureus | 32 | |
| 6k | Escherichia coli | 16 |
These findings suggest a promising avenue for developing new antimicrobial agents based on this compound's structure.
Anticancer Properties
The compound has also been evaluated for anticancer activity. Research indicates that derivatives containing the triazolopyridazine scaffold have shown efficacy against various cancer cell lines. A notable study reported:
- Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer), and A549 (lung cancer).
- Mechanism : Induction of apoptosis through modulation of mitochondrial pathways.
Case Studies
Several case studies highlight the potential applications of this compound:
- Case Study 1 : Evaluation in Mycobacterium tuberculosis models demonstrated significant inhibition at low concentrations, suggesting potential as an anti-tubercular agent.
- Case Study 2 : In vitro studies on human cancer cell lines revealed cytotoxic effects with minimal toxicity to normal cells, indicating a favorable therapeutic index.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
Target Compound vs. Triazolo-Pyridazine Derivatives ()
The triazolo-pyridazine scaffold is shared with several analogs, but substituent variations significantly alter properties:
| Compound (CAS No.) | R<sup>3</sup> | R<sup>6</sup> | Key Differences vs. Target Compound |
|---|---|---|---|
| 877634-23-6 | - | 4-Methylphenyl, thioacetamide | Lacks pyridin-4-yl at R<sup>3</sup> |
| 894063-52-6 | - | 3-Phenyl, furan-2-carboxamide | Carboxamide instead of thioacetamide |
| 894067-38-0 | Methyl | Phenyl, acetamide | Methyl at R<sup>3</sup>, no sulfur linkage |
| Target Compound | Pyridin-4-yl | 4-Bromophenyl, thioacetamide | Unique combination of R<sup>3</sup> and S-linkage |
The thioacetamide (S-linkage) may improve metabolic stability over oxygen-based analogs but reduce solubility .
Target Compound vs. Bromophenyl Acetamides ()
Compounds like 2-(4-bromophenyl)-N-(pyrazin-2-yl)acetamide share the 4-bromophenyl-acetamide motif but lack the triazolo-pyridazine core. Key differences include:
- Dihedral Angles : In 2-(4-bromophenyl)-N-(pyrazin-2-yl)acetamide, the dihedral angle between the bromophenyl and pyrazine rings is 54.6°, influencing molecular planarity and crystal packing . The target compound’s triazolo-pyridazine core likely imposes distinct torsional constraints.
- Hydrogen Bonding : The pyrazine ring in the analog participates in N–H···N interactions, while the target’s pyridin-4-yl and pyridazine systems may enable π-π stacking or additional hydrogen bonds .
Q & A
Q. Table 1: Optimized Reaction Conditions for Key Synthesis Steps
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclocondensation | Hydrazine hydrate, EtOH, 80°C, 8h | 58 | |
| Thioether Coupling | K₂CO₃, DMF, 70°C, 12h | 65 | |
| Bromophenyl Coupling | Pd(PPh₃)₄, DMF/H₂O, 90°C, 24h | 72 |
Q. Table 2: Biological Activity of Structural Analogs
| Analog Substituent | Target Activity (IC₅₀, μM) | Reference |
|---|---|---|
| 4-Chlorophenyl | Anticancer (MCF-7: 12.3) | |
| 4-Methoxyphenyl | Antimicrobial (S. aureus: 8.7) | |
| Pyridin-2-yl | Antiviral (HCV: 5.4) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
